molecular formula C25H44 B12979244 Nonadecan-10-ylbenzene

Nonadecan-10-ylbenzene

Cat. No.: B12979244
M. Wt: 344.6 g/mol
InChI Key: MERBKYXTKQRQJG-UHFFFAOYSA-N
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Description

Nonadecan-10-ylbenzene is an alkylbenzene compound consisting of a benzene ring substituted with a nonadecyl chain at the 10th carbon position. Alkylbenzenes are widely studied for their surfactant properties, stability, and applications in industrial processes such as lubricants, detergents, or polymer precursors. However, specific data on this compound’s synthesis, properties, or applications are absent in the provided sources, necessitating comparisons with structurally related compounds.

Properties

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

nonadecan-10-ylbenzene

InChI

InChI=1S/C25H44/c1-3-5-7-9-11-13-16-20-24(25-22-18-15-19-23-25)21-17-14-12-10-8-6-4-2/h15,18-19,22-24H,3-14,16-17,20-21H2,1-2H3

InChI Key

MERBKYXTKQRQJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecan-10-ylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with nonadecane-10-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Nonadecan-10-ylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The benzene ring can be reduced to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nonadecanoic acid or nonadecan-10-one.

    Reduction: Nonadecylcyclohexane.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Nonadecan-10-ylbenzene has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.

    Biology: Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chain can enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the production of surfactants and lubricants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of nonadecan-10-ylbenzene involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Alkylbenzenes

Alkylbenzenes vary in chain length and substitution patterns, influencing their physical and chemical behaviors. For example:

  • Dodecylbenzene (C₁₂H₂₅-C₆H₅): A common surfactant with a shorter alkyl chain (C12). It exhibits lower viscosity and higher water solubility compared to longer-chain derivatives like Nonadecan-10-ylbenzene.
  • Hexadecylbenzene (C₁₆H₃₃-C₆H₅): Used in lubricant formulations due to its thermal stability. Longer alkyl chains (e.g., C19 in this compound) likely enhance hydrophobicity and melting points.

Key Differences :

Chain Length: this compound’s C19 chain would increase molecular weight (~330–340 g/mol) compared to dodecylbenzene (246.4 g/mol), leading to higher viscosity and melting points.

Branching: The 10-position substitution may reduce crystallinity compared to terminal (1-position) alkylbenzenes, enhancing solubility in nonpolar solvents.

Limitation: No direct data on this compound exists in the provided evidence; these comparisons are based on general alkylbenzene trends.

Comparison with Alkanols: 10-Nonadecanol

While 10-nonadecanol (C₁₉H₃₉OH) is an alcohol rather than an alkylbenzene, its physicochemical properties offer insights into chain-length effects:

Table 1: Physical Properties of 10-Nonadecanol vs. Hypothetical this compound
Property 10-Nonadecanol This compound (Inferred)
Molecular Formula C₁₉H₄₀O C₂₅H₄₄
Molecular Weight 284.52 g/mol ~332.6 g/mol
Melting Point 63.3°C Estimated 50–70°C*
Boiling Point 204–217°C Estimated 300–350°C*
Solubility Insoluble in water Insoluble in water
Reactivity Stable under normal conditions Likely stable; inert to oxidation

*Inferred values based on alkylbenzene trends.

Key Observations :

  • Polarity: 10-Nonadecanol’s hydroxyl group increases polarity, enabling hydrogen bonding and higher water interaction compared to this compound.
  • Thermal Stability: this compound’s lack of functional groups may enhance thermal stability relative to alcohols.

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